molecular formula C20H17N3 B14561362 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine CAS No. 62062-98-0

2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine

Cat. No.: B14561362
CAS No.: 62062-98-0
M. Wt: 299.4 g/mol
InChI Key: NQNUVTABZDXNAU-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features both an indole and a perimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 1-methylindole with a suitable perimidine precursor under specific conditions. One common method involves the use of a Fischer indole synthesis followed by N-alkylation. This process is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives and hydrogenated perimidine compounds .

Scientific Research Applications

2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. For instance, it functions as a histone acetyltransferase inhibitor, which can modulate gene expression by altering chromatin structure . This interaction affects various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-indol-3-YL)-2,3-dihydro-1H-perimidine is unique due to its combined indole and perimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62062-98-0

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H17N3/c1-23-12-15(14-8-2-3-11-18(14)23)20-21-16-9-4-6-13-7-5-10-17(22-20)19(13)16/h2-12,20-22H,1H3

InChI Key

NQNUVTABZDXNAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

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